Technical Monograph: 2-(5-Methyl-2-furyl)ethanamine
Technical Monograph: 2-(5-Methyl-2-furyl)ethanamine
CAS Registry Number: 30796-85-1[1][2]
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine) is a primary amine and a structural bioisostere of histamine. Characterized by a furan ring substituted with a methyl group at the 5-position and an ethylamine chain at the 2-position, this compound serves as a critical scaffold in medicinal chemistry.[3] It is primarily utilized in the development of histamine receptor ligands (specifically H2-receptor antagonists and agonists) and as a fragment in the synthesis of larger bioactive molecules, such as furan-based analogues of ranitidine.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis pathways, and pharmacological significance.
Chemical Identity & Properties
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| CAS Number | 30796-85-1 |
| Synonyms | 5-Methyl-2-furanethylamine; 2-(5-Methyl-2-furanyl)ethanamine |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | Cc1oc(CCN)cc1 |
| InChI Key | ZQSLNSHMUQXSQJ-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Profile
| Parameter | Value (Experimental/Predicted) |
| Appearance | Colorless to pale yellow oil (free base) |
| Boiling Point | ~65–70 °C at 0.5 mmHg (Predicted: ~168 °C at 760 mmHg) |
| Density | ~1.03 g/cm³ |
| pKa (Conjugate Acid) | ~9.6 (Typical for primary alkyl amines) |
| Solubility | Soluble in ethanol, DMSO, DCM; moderate solubility in water |
Synthesis & Manufacturing Workflows
The synthesis of 2-(5-Methyl-2-furyl)ethanamine typically follows the Henry Reaction (Nitroaldol Condensation) followed by reduction. This pathway is preferred for its ability to extend the carbon chain from the readily available aldehyde precursor, 5-methylfurfural.
Pathway Visualization
The following diagram illustrates the stepwise conversion from the aldehyde precursor to the final amine.
Figure 1: Synthetic route via Henry condensation of 5-methylfurfural followed by hydride reduction.
Detailed Experimental Protocol
Objective: Synthesis of 2-(5-Methyl-2-furyl)ethanamine from 5-methylfurfural.
Step 1: Condensation (Henry Reaction)
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Reagents: Dissolve 5-methylfurfural (1.0 eq) in nitromethane (solvent/reagent excess). Add a catalytic amount of ammonium acetate or a base like methylamine.
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Conditions: Heat to reflux (approx. 100°C) for 2–4 hours. Monitor consumption of aldehyde by TLC.
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Workup: Cool the mixture. The nitrovinyl furan intermediate often crystallizes upon cooling or can be precipitated with isopropanol. Filter and dry the yellow/orange solid.
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Chemical Causality: The electron-rich furan ring facilitates the nucleophilic attack of the nitronate anion, but the 5-methyl group prevents polymerization at the 5-position, improving yield compared to unsubstituted furfural.
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Step 2: Reduction
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Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in dry THF under inert atmosphere (Argon/Nitrogen).
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Addition: Add the nitrovinyl intermediate (dissolved in THF) dropwise to the hydride suspension. Maintain temperature below 10°C to prevent runaway exotherms.
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Reflux: Once addition is complete, reflux the mixture for 6–12 hours to ensure full reduction of both the alkene and the nitro group.
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Quenching (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LiAlH4 mass), then 15% NaOH (1x), then water (3x).
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Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo. Distill under reduced pressure to obtain the pure amine oil.
Pharmacological Significance[5][6][7]
Histamine Bioisosterism
2-(5-Methyl-2-furyl)ethanamine is a bioisostere of 5-methylhistamine . In medicinal chemistry, replacing the imidazole ring of histamine with a furan ring alters the electronic properties (hydrogen bonding capability) while maintaining the steric profile required for receptor binding.
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Histamine (Imidazole): Tautomeric, acts as both H-bond donor and acceptor.
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Furan Analogue: Non-tautomeric, acts primarily as an H-bond acceptor (via oxygen). This modification is often used to probe the necessity of the imidazole NH group for H2-receptor activation.
Receptor Selectivity & Applications[6]
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H2 Receptor Probes: 5-methylhistamine is a selective H2-receptor agonist. The furan counterpart (CAS 30796-85-1) is utilized to study the structure-activity relationship (SAR) of H2 receptors, specifically investigating how ring basicity influences activation.
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Drug Precursor: This amine serves as the "tail" fragment for synthesizing furan-based H2 antagonists similar to Ranitidine . While Ranitidine contains a sulfur linker, direct furan-ethylamine analogues are investigated for "Improgan-like" non-opioid analgesic activity.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |
| Acute Tox. 4 | Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Storage | Air-sensitive; Carbon dioxide sensitive. | Store under inert gas (Argon) at 2–8°C. |
Note: Primary amines readily absorb CO₂ from the air to form carbamates. Store in tightly sealed containers.
References
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Fisher Scientific. (n.d.). 2-(5-Methyl-2-furyl)ethanamine, CAS 30796-85-1 Product Page.[1][2] Retrieved from [Link]
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Hough, L. B., et al. (2000). Furan-containing congeners of the histamine H2 receptor antagonist ranitidine were synthesized and tested for improgan-like antinociceptive activity.[4] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Bodensteiner, J., et al. (2013).[5] Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 2-Furan-2-yl-ethylamine (1121-46-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2-(5-methyl-2-furyl)ethanamine (30796-85-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
